3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid, also known by its IUPAC name 3-((1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)oxy)propanoic acid, is a complex organic compound with the molecular formula C12H21NO5 and a molecular weight of approximately 259.3 g/mol. This compound is classified under carboxylic acids and is characterized by the presence of a tert-butoxycarbonyl group and a 3-methylazetidin-3-yl moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry .
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid can be represented as follows:
The compound's structure can be visualized using its SMILES notation: CC(C)(C)OC(=O)N1CC(C)(OCCC(=O)O)C1
, which reflects its complex arrangement of atoms .
The chemical reactivity of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid is influenced by its functional groups:
These reactions highlight the compound's potential utility in various synthetic pathways in medicinal chemistry.
The mechanism of action for 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid largely depends on its interactions with biological targets:
Data supporting these mechanisms are still under investigation, but preliminary studies suggest potential applications in drug design.
The physical and chemical properties of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid include:
These properties are crucial for determining handling procedures and applications in laboratory settings .
The primary applications of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid include:
Given its potential reactivity and structural characteristics, this compound represents an important tool in the development of new therapeutic agents.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: